N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. The structure includes a thiomorpholin-4-yl substituent at position 2 of the pyrimidine ring and an N-(5-chloro-2-methoxyphenyl)acetamide moiety at position 6 (). The chloro and methoxy substituents on the phenyl ring may further modulate electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S2/c1-27-13-3-2-11(19)8-12(13)21-14(25)9-24-10-20-16-15(17(24)26)29-18(22-16)23-4-6-28-7-5-23/h2-3,8,10H,4-7,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXBZAXZXLWQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the thiomorpholine and acetamide groups. Common reagents and conditions include:
Formation of Thiazolopyrimidine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Thiomorpholine Group: This can be achieved through nucleophilic substitution reactions.
Acetamide Formation: The final step may involve the acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Reactivity of the Thiazolo[4,5-d]pyrimidine Core
The fused thiazole-pyrimidine system is a key site for electrophilic and nucleophilic substitutions:
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Example : Reaction with hydrogen peroxide oxidizes the thiazole sulfur to sulfoxide, altering electronic properties and biological activity.
Thiomorpholine Ring Modifications
The thiomorpholine moiety (a saturated sulfur-containing heterocycle) undergoes characteristic reactions:
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Notable Finding : Acidic conditions promote ring-opening, generating reactive thiol groups that can participate in further coupling reactions.
Acetamide Linkage Reactivity
The acetamide group (-NHCO-) is susceptible to hydrolysis and substitution:
| Reaction Type | Conditions/Reagents | Outcome | References |
|---|---|---|---|
| Acid/Base Hydrolysis | 6M HCl or NaOH, reflux | Cleavage to carboxylic acid and amine | , |
| N-Alkylation | Alkyl halides, K₂CO₃ | Substitution at the amide nitrogen |
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Mechanistic Insight : Hydrolysis under acidic conditions proceeds via protonation of the carbonyl oxygen, accelerating nucleophilic attack by water.
Chloro-Methoxyphenyl Substituent Reactions
The substituted phenyl group participates in electrophilic aromatic substitution (EAS) and demethylation:
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Application : Demethylation enhances solubility and enables further functionalization via phenolic -OH groups.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings due to halogenated aryl groups:
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Case Study : Suzuki coupling with aryl boronic acids generates biphenyl derivatives, expanding structural diversity for pharmacological screening .
Degradation Pathways
Stability studies reveal degradation under stress conditions:
| Condition | Major Degradation Products | Mechanism | References |
|---|---|---|---|
| Oxidative (H₂O₂) | Sulfoxide derivatives | Sulfur oxidation | |
| Acidic (0.1M HCl) | Ring-opened mercaptoamine | Thiomorpholine hydrolysis | |
| Basic (0.1M NaOH) | Carboxylic acid and amine fragments | Acetamide hydrolysis |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives of thiazole and pyrimidine have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies have shown that these compounds can inhibit growth effectively, suggesting a potential role in treating infections caused by resistant pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on related thiazolo-pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation . Molecular docking studies have also indicated favorable interactions with key cancer-related targets, enhancing its profile as a candidate for further development .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited strong inhibition zones, highlighting the potential of thiazole-based compounds in developing new antibiotics .
- Anticancer Screening : In another study focusing on thiazolo-pyrimidine derivatives, several compounds were screened for their antiproliferative activity against human cancer cell lines. The results showed that specific derivatives had IC50 values in the micromolar range, indicating potent anticancer properties .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related derivatives, focusing on core scaffolds, substituents, synthesis yields, and physicochemical properties.
Structural Features
- Core Heterocycles: The target compound’s thiazolo[4,5-d]pyrimidine core differs from the thiazolidinone () and thiazolo[3,2-a]pyrimidine () scaffolds. The [4,5-d] fusion in the target likely induces distinct electronic and steric effects compared to the [3,2-a] isomer, as seen in ’s crystal structure, where the pyrimidine ring is puckered (flattened boat conformation).
- Substituent Effects: Thiomorpholin-4-yl vs. Chloro-Methoxyphenyl vs. Halogenated Aromatics: The 5-chloro-2-methoxyphenyl group in the target contrasts with ’s 4-chlorophenyl (Compound 13) and 4-fluorophenyl (Compound 12). Chlorine’s electronegativity and methoxy’s electron-donating properties could improve membrane permeability relative to nitro groups (Compounds 12–13).
Physicochemical Properties
- Melting Points : Higher melting points correlate with increased polarity and crystallinity. For example, Compound 10 (206–207°C) with an indole substituent has a higher melting point than Compound 12 (155–156°C) with a nitro group. The target’s melting point is unreported but may align with morpholine derivatives (154–155°C in ).
- Solubility: Thiomorpholine’s sulfur atom could improve solubility in nonpolar media compared to morpholine-based analogs.
Research Findings and Implications
- Pharmacological Potential: While biological data for the target compound are absent, structurally related pyrimidine derivatives () exhibit antimicrobial, anticancer, and anti-inflammatory activities. The thiazolo-pyrimidine core may inhibit kinases or DNA-binding proteins.
- Crystallographic Insights : highlights the impact of ring puckering and dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) on molecular packing and stability. Similar conformational analysis for the target could guide formulation studies.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 415.9 g/mol. The structure features a chloro-substituted methoxyphenyl group and a thiazolo-pyrimidine moiety, which are known to impart various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. In particular, it has shown efficacy against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, in a study evaluating a series of thiazole derivatives, the compound demonstrated significant antibacterial activity at a concentration of 100 μg/mL against E. coli and P. aeruginosa .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Concentration (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 100 | 15 |
| Escherichia coli | 100 | 20 |
| Pseudomonas aeruginosa | 100 | 18 |
Antioxidant Activity
In addition to its antibacterial effects, the compound has been evaluated for antioxidant potential. Compounds with similar structural features have been noted for their ability to scavenge free radicals and reduce oxidative stress. The antioxidant activity was assessed using various assays, demonstrating that certain derivatives exhibited significant activity at concentrations as low as 10 μg/mL .
The biological activities of this compound can be attributed to its ability to interact with bacterial enzymes and cellular pathways. The thiazole and pyrimidine rings are known to participate in enzyme inhibition mechanisms by mimicking natural substrates or cofactors .
Case Studies
- Antibacterial Evaluation : A series of thiazole derivatives were synthesized and tested for antibacterial activity. Among them, this compound was highlighted for its pronounced effect against Gram-negative bacteria .
- Antioxidant Studies : In another study focusing on antioxidant properties, compounds similar in structure were found to exhibit notable radical scavenging abilities in vitro. This suggests potential applications in formulations aimed at reducing oxidative damage .
Q & A
Q. What are the key steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves three critical steps:
Thiazolopyrimidine core formation : Cyclization of precursors (e.g., thiourea derivatives) under acidic/basic conditions using reagents like phosphorus oxychloride .
Thiomorpholine introduction : Nucleophilic substitution with thiomorpholine under reflux conditions, often requiring polar aprotic solvents (e.g., DMF) .
Chlorinated phenyl coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki) for aryl group attachment, optimized at 80–100°C .
Critical factors : Solvent choice (DMF enhances nucleophilicity), temperature control (prevents side reactions), and catalyst loading (0.5–1 mol% Pd for Suzuki) .
Q. What analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) and substitution patterns .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 444.87) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported?
- Anti-inflammatory : Inhibits COX-II (IC₅₀ ~0.52 μM in related thiazole derivatives) via hydrophobic binding to the active site .
- Anticancer : Induces apoptosis in cancer cell lines (e.g., ~50% inhibition of HeLa proliferation at 10 μM) by disrupting CDK signaling .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while minimizing impurities?
- Continuous flow reactors : Improve heat/mass transfer, reducing reaction time (e.g., 2 hours vs. 8 hours in batch) .
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, solvent ratio) to maximize yield (e.g., 78% to >90%) .
- Purification : Use recrystallization (ethyl acetate/ethanol, 3:2) or preparative HPLC to remove thiomorpholine byproducts .
Q. How do structural modifications influence bioactivity?
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina simulations show strong binding to COX-II (ΔG = -9.2 kcal/mol) via π-π stacking with Tyr355 .
- MD simulations : Reveal stable binding (>50 ns) of the thiazolopyrimidine core to CDK2’s ATP-binding pocket .
Q. How can data contradictions in biological assays be resolved?
- Dose-response validation : Re-test conflicting IC₅₀ values (e.g., 0.52 μM vs. 1.2 μM) using standardized protocols (e.g., MTT assay at 48 hours) .
- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that may skew results .
Q. What in vivo models are suitable for efficacy-toxicity profiling?
- Anti-inflammatory : Carrageenan-induced rat paw edema (dose: 10 mg/kg, 64% inhibition vs. Celecoxib) .
- Toxicity : Acute oral LD₅₀ >2000 mg/kg in Wistar rats, with hepatotoxicity monitored via ALT/AST levels .
Methodological Guidance
9. Designing assays for enzyme inhibition:
- COX-II assay : Use a fluorometric kit (e.g., Cayman Chemical) with arachidonic acid substrate. Pre-incubate compound (0.1–10 μM) with enzyme for 15 minutes .
- Kinase inhibition : Screen against CDK2/Cyclin E via ADP-Glo™ kinase assay (Promega), IC₅₀ calculated using GraphPad Prism .
10. Addressing solubility challenges in biological testing:
- Vehicle optimization : Use 10% DMSO + 5% Tween-80 in saline for in vivo studies .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
